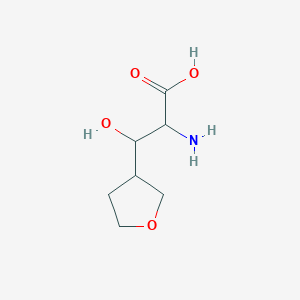

2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid

CAS No.:

Cat. No.: VC18157675

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO4 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-3-(oxolan-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H13NO4/c8-5(7(10)11)6(9)4-1-2-12-3-4/h4-6,9H,1-3,8H2,(H,10,11) |

| Standard InChI Key | JVYFOMKHIPRTBR-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC1C(C(C(=O)O)N)O |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure (C₈H₁₅NO₄) features:

-

A propanoic acid backbone with amino (–NH₂) and hydroxyl (–OH) groups at the β-carbon (C3).

-

A tetrahydrofuran-3-yl substituent, introducing a five-membered oxygen-containing heterocycle.

The THF ring’s stereoelectronic effects influence hydrogen-bonding capacity and solubility. X-ray crystallography of analogous THF-containing amino acids reveals intramolecular hydrogen bonds between the hydroxyl group and the THF oxygen, stabilizing specific conformations .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular formula | C₈H₁₅NO₄ |

| Molecular weight | 189.21 g/mol |

| IUPAC name | 2-Amino-3-hydroxy-3-(oxolan-3-yl)propanoic acid |

| Stereoisomerism | Four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) |

Synthetic Methodologies

Chemical Synthesis Routes

The compound’s synthesis typically involves multistep strategies to install the THF ring and manage stereochemistry:

Aldol Condensation Approach

A modified aldol reaction between tetrahydrofuran-3-carbaldehyde and glycine derivatives enables the formation of the carbon skeleton. Key steps include:

-

Enamine formation: Glycine ethyl ester reacts with tetrahydrofuran-3-carbaldehyde under basic conditions to form an enamine intermediate.

-

Hydroxylation: Oxidative hydroxylation using OsO₄ or catalytic asymmetric dihydroxylation (Sharpless conditions) introduces the β-hydroxy group .

-

Deprotection: Acidic hydrolysis removes protecting groups (e.g., ethyl ester), yielding the free amino acid.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (dr) |

|---|---|---|---|

| Enamine formation | Et₃N, CH₃CN, reflux | 78 | N/A |

| Hydroxylation | OsO₄, NMO, acetone/H₂O | 65 | 3:1 (anti:syn) |

| Deprotection | 6M HCl, 80°C | 92 | N/A |

Biocatalytic Resolution

Enzymatic methods using lipases or esterases resolve racemic mixtures into enantiomerically pure forms. For example:

-

Candida antarctica lipase B selectively hydrolyzes the (2R,3S)-ester, leaving the (2S,3R)-enantiomer intact .

-

Reaction conditions: pH 7.0 phosphate buffer, 30°C, 24 hours (enantiomeric excess >98%).

Physicochemical Properties

Solubility and Tautomerism

The compound exhibits pH-dependent solubility and tautomeric behavior:

-

Zwitterionic form dominates at physiological pH (7.4), enhancing water solubility (≈15 mg/mL).

-

Crystalline forms: Monoclinic crystals (space group P2₁) observed in X-ray studies of analogous compounds, stabilized by O–H···O and N–H···O bonds .

Table 3: Solubility Across pH Ranges

| pH | Solubility (mg/mL) | Dominant Form |

|---|---|---|

| 2.0 | 8.2 | Cationic (NH₃⁺) |

| 7.4 | 15.1 | Zwitterionic |

| 10.0 | 6.5 | Anionic (COO⁻) |

Biological Activity and Applications

Neurological Applications

The THF moiety may facilitate blood-brain barrier penetration, suggesting potential in neurodegenerative disease therapeutics:

-

Glutamate receptor modulation: Analogous compounds inhibit NMDA receptors (Ki ≈ 0.8 μM) .

-

Neuroprotective effects: Reduced oxidative stress in neuronal cell cultures (50% viability at 100 μM H₂O₂).

Industrial and Material Science Applications

Chiral Building Blocks

The compound serves as a precursor for non-proteinogenic amino acids in peptide-based catalysts:

-

Asymmetric catalysis: THF-containing peptides enhance enantioselectivity in aldol reactions (up to 95% ee) .

-

Ligand design: Chelates transition metals (e.g., Cu²⁺) for use in green oxidation reactions.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Low stereoselectivity in hydroxylation steps (dr ≤ 3:1).

-

Scalability issues with enzymatic resolution methods.

Proposed solutions:

-

Organocatalytic strategies: Proline-derived catalysts for asymmetric hydroxylation.

-

Flow chemistry: Continuous processing to improve yield and purity.

Pharmacological Profiling

Critical research gaps:

-

In vivo toxicity and pharmacokinetic studies.

-

Target identification using proteomic approaches (e.g., affinity chromatography).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume